molecular formula C28H45NO2 B14307871 (Pyridin-2-yl)methyl docosa-7,15-dienoate CAS No. 113715-68-7

(Pyridin-2-yl)methyl docosa-7,15-dienoate

Cat. No.: B14307871
CAS No.: 113715-68-7
M. Wt: 427.7 g/mol
InChI Key: ZFSWZHMQMRYSOJ-UHFFFAOYSA-N
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Description

(Pyridin-2-yl)methyl docosa-7,15-dienoate: is a chemical compound characterized by the presence of a pyridine ring attached to a long-chain fatty acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pyridin-2-yl)methyl docosa-7,15-dienoate typically involves the esterification of docosa-7,15-dienoic acid with (Pyridin-2-yl)methanol. The reaction can be catalyzed by acidic or basic catalysts. A common method involves the use of a strong acid like sulfuric acid or a strong base like sodium hydroxide to facilitate the esterification process.

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (Pyridin-2-yl)methyl docosa-7,15-dienoate can undergo oxidation reactions, particularly at the double bonds in the docosa-7,15-dienoate moiety. Common oxidizing agents include potassium permanganate and ozone.

    Reduction: The compound can be reduced using hydrogenation reactions, typically in the presence of a palladium or platinum catalyst.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, ozone in an organic solvent.

    Reduction: Hydrogen gas with a palladium or platinum catalyst under high pressure.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Formation of epoxides or diols from the double bonds.

    Reduction: Saturated ester product.

    Substitution: Nitro or halogenated derivatives of the pyridine ring.

Scientific Research Applications

Chemistry

In organic synthesis, (Pyridin-2-yl)methyl docosa-7,15-dienoate is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in the study of lipid metabolism and signaling pathways. Its long-chain ester moiety makes it a useful probe for investigating the interactions of fatty acids with biological membranes and proteins.

Medicine

Research is ongoing into the potential therapeutic applications of this compound. Its structure suggests it could be a candidate for drug development, particularly in the areas of anti-inflammatory and anti-cancer therapies.

Industry

In materials science, this compound can be used in the development of novel polymers and coatings. Its long-chain ester structure imparts unique physical properties, such as flexibility and hydrophobicity, to the materials.

Mechanism of Action

The mechanism by which (Pyridin-2-yl)methyl docosa-7,15-dienoate exerts its effects is not fully understood. it is believed to interact with cellular membranes and proteins, potentially altering their structure and function. The pyridine ring may also participate in coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (Pyridin-2-yl)methyl oleate: Similar structure but with a different fatty acid moiety.

    (Pyridin-2-yl)methyl linoleate: Contains a different unsaturated fatty acid.

    (Pyridin-2-yl)methyl stearate: Saturated fatty acid ester.

Uniqueness

(Pyridin-2-yl)methyl docosa-7,15-dienoate is unique due to the presence of multiple double bonds in the docosa-7,15-dienoate moiety. This feature imparts distinct chemical reactivity and biological activity compared to its saturated or mono-unsaturated counterparts. The combination of a pyridine ring with a long-chain polyunsaturated ester makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

113715-68-7

Molecular Formula

C28H45NO2

Molecular Weight

427.7 g/mol

IUPAC Name

pyridin-2-ylmethyl docosa-7,15-dienoate

InChI

InChI=1S/C28H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-28(30)31-26-27-23-21-22-25-29-27/h7-8,15-16,21-23,25H,2-6,9-14,17-20,24,26H2,1H3

InChI Key

ZFSWZHMQMRYSOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCCCC=CCCCCCC(=O)OCC1=CC=CC=N1

Origin of Product

United States

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